Doripenem

説明

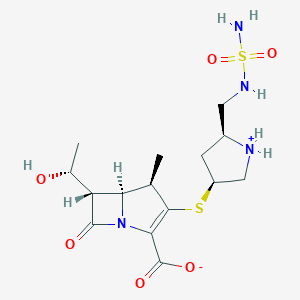

Structure

3D Structure

特性

IUPAC Name |

(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O6S2/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25)/t6-,7-,8+,9+,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAACINZEOAHHE-VFZPANTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)CNS(=O)(=O)N)C(=O)O)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046678 | |

| Record name | Doripenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148016-81-3 | |

| Record name | Doripenem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148016-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doripenem [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148016813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doripenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06211 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Doripenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DORIPENEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHV525JOBH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Doripenem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041883 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

pharmacokinetics and pharmacodynamics of doripenem in animal models

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Doripenem in Animal Models

Introduction

This compound is a broad-spectrum carbapenem antibiotic with potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2][3] Understanding its pharmacokinetic (PK) and pharmacodynamic (PD) properties is crucial for optimizing dosing regimens to maximize efficacy and minimize the emergence of resistance. Animal models are fundamental in preclinical development, providing essential data on how the drug is absorbed, distributed, metabolized, and eliminated, and how these processes correlate with its antibacterial effects.[4][5] This guide provides a comprehensive overview of this compound's PK/PD profile in various animal models, detailing experimental protocols and presenting key data for researchers, scientists, and drug development professionals.

Pharmacokinetics of this compound in Animal Models

The pharmacokinetic properties of this compound have been evaluated in several laboratory animal species following intravenous administration. The drug is primarily cleared from the blood and excreted unchanged in the urine.[6] Key pharmacokinetic parameters vary across species, which is a critical consideration for extrapolating data to human clinical scenarios.

Data Presentation: Pharmacokinetic Parameters

A study by Hori et al. provides a comparative look at the primary PK parameters of this compound following a single 20 mg/kg intravenous infusion across five different animal species.[6][7]

Table 1: Key Pharmacokinetic Parameters of this compound (20 mg/kg IV) in Various Animal Models

| Parameter | Mouse | Rat | Rabbit | Dog | Monkey |

| AUC₀₋∞ (μg·h/mL) | 14.1 | 9.3 | 47.9 | 78.6 | 44.1 |

| t½ (h) | 0.2 | 0.1 | 1.0 | 1.0 | 0.8 |

| Vss (L/kg) | 0.24-0.30 | 0.24-0.30 | 0.24-0.30 | 0.24-0.30 | 0.24-0.30 |

| CLp (mL/min/kg) | 23.7-35.7 | 23.7-35.7 | 4.7-7.7 | 4.7-7.7 | 4.7-7.7 |

| Urinary Recovery (%) | 36.3 | 42.1 | 47.6 | 83.1 | 51.0 |

Source: Hori et al. (2006)[6][7][8]

Table 2: Serum Protein Binding of this compound

| Species | Protein Binding (%) |

| Mouse | 25.2 |

| Rat | 35.2 |

| Rabbit | 11.8 |

| Dog | 10.2 |

| Monkey | 6.1 |

| Human | 8.1 |

Source: Hori et al. (2006)[6][7][8]

In mice, this compound distributes rapidly into tissues, with the highest concentrations found in the blood plasma, followed by the kidney, liver, lung, heart, and spleen.[6][8] These tissue levels decrease quickly without evidence of accumulation.[6][8]

Pharmacodynamics of this compound in Animal Models

The primary pharmacodynamic index that correlates with the efficacy of this compound, like other beta-lactam antibiotics, is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) of the infecting organism.[1][9] Animal infection models, particularly the neutropenic murine thigh infection model, are instrumental in defining the %fT > MIC target required for specific bacteriological outcomes.

Studies using this model against Pseudomonas aeruginosa have shown that maximal bactericidal activity is associated with this compound exposures where %fT > MIC is ≥40%.[1][10] Bacteriostatic effects are typically observed when the %fT > MIC is approximately 20%.[1][10] For isolates with MICs of 4 to 8 μg/ml, killing was variable, and for isolates with an MIC of 16 μg/ml, regrowth was observed.[1] These findings are critical for establishing clinical breakpoints and optimizing dosing strategies, such as using prolonged infusions to achieve higher %fT > MIC targets for less susceptible pathogens.[1][11]

Experimental Protocols and Methodologies

Detailed methodologies are essential for the interpretation and replication of PK/PD studies. Below are summaries of common experimental protocols used in this compound animal studies.

Protocol 1: General Pharmacokinetic Study in Multiple Species

-

Objective: To determine and compare the pharmacokinetic profile of this compound across different animal species.[6]

-

Animal Models: Mice (ICR), rats (Sprague-Dawley), rabbits, dogs, and monkeys (cynomolgus).[6][7] All animals were fasted for 16-18 hours before drug administration.[6]

-

Drug Administration: A single intravenous (IV) dose of 20 mg/kg this compound was administered.[6][7]

-

Sample Collection:

-

Blood: Serial blood samples were collected at various time points post-administration. Plasma was separated via centrifugation.[6]

-

Urine: Urine was collected over 24 hours to determine the extent of renal excretion.[6]

-

Tissues (Mice): At specific time points, mice were euthanized, and tissues (kidney, liver, lung, heart, spleen) were collected.[6]

-

-

Analytical Method: this compound concentrations in plasma, urine, and tissue homogenates were determined by a bioassay.[6][7]

-

Pharmacokinetic Analysis: Standard non-compartmental analysis was used to calculate parameters such as AUC, t½, Vss, and CLp.[6]

Protocol 2: Neutropenic Murine Thigh Infection Model for Pharmacodynamics

-

Objective: To determine the PK/PD index (%fT > MIC) that best correlates with the efficacy of this compound against a specific pathogen.[1][10]

-

Animal Model: Immunocompromised (neutropenic) female ICR mice.[1] Neutropenia is induced by injecting cyclophosphamide intraperitoneally on days 1 and 4 prior to infection.[12]

-

Infection Protocol:

-

Drug Administration: Dosing regimens in mice are designed to simulate human plasma concentration-time profiles.[1] Single or multiple subcutaneous doses of this compound (e.g., 10, 50, and 150 mg/kg) are administered.[10]

-

Efficacy Assessment:

-

At the start of therapy (0 hours) and at a set time point (e.g., 24 hours) after, cohorts of mice are euthanized.[13]

-

The infected thighs are excised, homogenized, and serially diluted.

-

The dilutions are plated on appropriate agar to determine the number of colony-forming units (CFU) per thigh.[13]

-

The efficacy of the treatment is measured by the change in bacterial density (log₁₀ CFU/thigh) over the 24-hour period compared to untreated controls.[5]

-

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz DOT language help to visualize the complex relationships and processes involved in PK/PD studies.

Caption: this compound's mechanism of action involves inhibiting bacterial cell wall synthesis.

Caption: Experimental workflow for a pharmacodynamic study in a murine thigh infection model.

Caption: A two-compartment model describing this compound's distribution and elimination.[14]

References

- 1. In vivo pharmacodynamic profiling of this compound against Pseudomonas aeruginosa by simulating human exposures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characteristics of this compound: a new broad-spectrum antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo efficacy of this compound (DRPM) against Pseudomonas aeruginosa in murine chronic respiratory tract infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic-pharmacodynamic modeling to support this compound dose regimen optimization for critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: A new carbapenem antibiotic a review of comparative antimicrobial and bactericidal activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iv.iiarjournals.org [iv.iiarjournals.org]

- 7. Pharmacokinetics and tissue penetration of a new carbapenem, this compound, intravenously administered to laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and Tissue Penetration of a New Carbapenem, this compound, Intravenously Administered to Laboratory Animals | In Vivo [iv.iiarjournals.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. In Vivo Pharmacodynamic Profiling of this compound against Pseudomonas aeruginosa by Simulating Human Exposures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic-Pharmacodynamic-Model-Guided this compound Dosing in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of Pharmacokinetic/Pharmacodynamic Model-Based Optimized Combination Regimens against Multidrug-Resistant Pseudomonas aeruginosa in a Murine Thigh Infection Model by Using Humanized Dosing Schemes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

Doripenem's Interaction with Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the binding affinity of doripenem, a broad-spectrum carbapenem antibiotic, to its primary bacterial targets, the penicillin-binding proteins (PBPs). Understanding this interaction at a molecular level is crucial for comprehending its mechanism of action, spectrum of activity, and potential for overcoming resistance.

Mechanism of Action: PBP Inhibition

Like all β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis in the bacterial cell wall.[1] This is achieved through the covalent acylation of a serine residue within the active site of penicillin-binding proteins. PBPs are essential enzymes that catalyze the transpeptidation reaction, which forms the cross-links between peptidoglycan chains, ensuring the structural integrity of the cell wall. By irreversibly binding to and inactivating these enzymes, this compound disrupts cell wall maintenance and synthesis, leading to cell lysis and bacterial death.[2]

The specific PBPs targeted by this compound can vary between bacterial species, influencing the antibiotic's spectrum of activity and the morphological changes observed in susceptible bacteria.[1][3] Inhibition of PBP2 typically results in the formation of spherical cells, whereas the inhibition of PBP3 leads to cell filamentation.[3]

Figure 1: Mechanism of PBP inhibition by this compound leading to bacterial cell death.

Quantitative Binding Affinity Data

This compound exhibits a high affinity for multiple essential PBPs in key Gram-negative pathogens, which contributes to its broad-spectrum activity.[3] The 50% inhibitory concentration (IC50), the concentration of a drug required to inhibit 50% of the enzyme's activity, is a standard measure of binding affinity.

The tables below summarize the IC50 values of this compound and comparator β-lactams against PBPs from Escherichia coli and Pseudomonas aeruginosa.

Table 1: IC50 Values (μg/mL) for PBPs from Escherichia coli MC4100[3]

| PBP | This compound (DOR) | Imipenem (IPM) | Meropenem (MEM) | Ceftazidime (CAZ) | Aztreonam (ATM) |

| 1a | 1.2 | 0.5 | 1.7 | 1.1 | >8 |

| 1b | 1.2 | 0.4 | 1.3 | 0.8 | >8 |

| 2 | 0.008 | 0.008 | 0.008 | >128 | >128 |

| 3 | 2.0 | 7.8 | 0.6 | ≤0.07 | ≤0.07 |

| 4 | ≤0.02 | ≤0.02 | ≤0.02 | >128 | >128 |

| 5 | 1.0 | ≤0.4 | 1.0 | >128 | >128 |

| 6 | 2.0 | ≤0.4 | 4.0 | >128 | >128 |

Data sourced from Davies et al., 2008.[3]

Table 2: IC50 Values (μg/mL) for PBPs from Pseudomonas aeruginosa Strains[3]

| PBP | Strain | This compound (DOR) | Imipenem (IPM) | Meropenem (MEM) | Ceftazidime (CAZ) | Aztreonam (ATM) |

| 1a | PAO1 | 0.8 | 0.2 | 1.5 | 0.2 | >128 |

| 27853 | 1.0 | 0.2 | 1.5 | 0.3 | >128 | |

| 1b | PAO1 | 2.5 | 0.3 | 2.5 | 1.2 | >128 |

| 27853 | 2.5 | 0.3 | 2.5 | 1.2 | >128 | |

| 2 | PAO1 | ≤0.3 | 1.0 | ≤0.3 | >128 | >128 |

| 27853 | ≤0.3 | 1.0 | ≤0.3 | >128 | >128 | |

| 3 | PAO1 | ≤0.3 | 1.5 | ≤0.3 | 0.1 | ≤0.03 |

| 27853 | ≤0.3 | 1.5 | ≤0.3 | 0.1 | ≤0.03 | |

| 4 | PAO1 | ≤0.3 | ≤0.3 | ≤0.3 | 1.0 | 1.5 |

| 27853 | ≤0.3 | ≤0.3 | ≤0.3 | 1.0 | 1.5 |

Data sourced from Davies et al., 2008.[3]

Key Observations:

-

In E. coli, this compound demonstrates exceptionally high affinity for PBP2, a primary killing target.[3]

-

In P. aeruginosa, this compound shows potent binding to multiple essential PBPs, particularly PBP2, PBP3, and PBP4.[3] This profile, especially the enhanced binding to PBP2 and PBP3 compared to imipenem, may contribute to its improved activity against this pathogen.[3]

-

This compound also has a marked affinity for PBP1 in Staphylococcus aureus.[2]

Experimental Protocols: Competitive PBP Binding Assay

The determination of IC50 values for PBP binding is commonly performed using a competitive assay with a fluorescently labeled β-lactam, such as Bocillin FL. This method allows for the quantification of an unlabeled antibiotic's ability to compete for binding to PBPs.

Detailed Methodology

-

Preparation of Bacterial Membranes:

-

Grow bacterial cultures (e.g., E. coli MC4100, P. aeruginosa PAO1) to the mid-logarithmic phase.

-

Harvest cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Resuspend the cell pellet and lyse the cells using mechanical means (e.g., sonication or French press) to release cytoplasmic and membrane components.

-

Isolate the membrane fraction, which contains the PBPs, by ultracentrifugation. Resuspend the membrane pellet in a storage buffer and determine the total protein concentration.

-

-

Competitive Binding Reaction:

-

In a series of microcentrifuge tubes, add a fixed amount of the prepared bacterial membrane protein.

-

Add serial dilutions of the unlabeled test antibiotic (this compound) to the tubes. Include a control tube with no antibiotic.

-

Incubate the mixtures for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 35°C) to allow the test antibiotic to bind to the PBPs.

-

-

Fluorescent Labeling:

-

Add a fixed, saturating concentration of a fluorescent penicillin derivative, such as Bocillin FL, to each tube.[4][5]

-

Incubate for a second defined period (e.g., 30 minutes at 35°C). During this time, the Bocillin FL will bind to any PBPs whose active sites are not already occupied by the test antibiotic.

-

-

SDS-PAGE and Visualization:

-

Stop the reaction by adding an equal volume of SDS-PAGE sample buffer and heating the samples (e.g., 3 minutes at 100°C).

-

Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the fluorescently labeled PBPs directly in the gel using a fluorescence imager (e.g., a LumiImager or FluorImager) set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., 520 nm for fluorescein).[4]

-

-

Data Analysis and IC50 Determination:

-

Quantify the fluorescence intensity of each PBP band in each lane using densitometry software (e.g., Bio-Rad Quantity One).[4]

-

Calculate the percentage of inhibition for each concentration of the test antibiotic relative to the control lane (no antibiotic).

-

Plot the percentage of inhibition against the logarithm of the antibiotic concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of the antibiotic that results in a 50% reduction in Bocillin FL binding.

-

Figure 2: Experimental workflow for determining PBP binding affinity via competition assay.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Characteristics of this compound: a new broad-spectrum antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Affinity of this compound and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Shield: Unraveling Doripenem's Stability Against Beta-Lactamases

A Technical Guide for Researchers and Drug Development Professionals

Doripenem, a broad-spectrum carbapenem antibiotic, stands as a critical tool in the fight against serious bacterial infections. Its efficacy, particularly against challenging Gram-negative pathogens, is intrinsically linked to its remarkable stability in the face of beta-lactamase enzymes, the primary mechanism of bacterial resistance to beta-lactam antibiotics. This in-depth technical guide explores the molecular underpinnings of this compound's resilience, offering a comprehensive overview for researchers, scientists, and drug development professionals.

The Core of Resistance: Structural Fortifications

The stability of this compound against beta-lactamase hydrolysis is not a matter of chance, but a result of specific structural modifications to the carbapenem core. Like other carbapenems, this compound's bactericidal action stems from its ability to inhibit penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis.[1][2][3] However, its unique side chains provide a crucial defense against the enzymatic onslaught of beta-lactamases.

Two key structural features are paramount to this compound's stability:

-

The 1-beta-methyl group: This substitution provides steric hindrance, effectively shielding the beta-lactam ring from the active site of many beta-lactamase enzymes.[1] This feature also confers stability against the human renal enzyme dehydropeptidase-I, which can inactivate other carbapenems like imipenem.[2][4]

-

The trans-alpha-1-hydroxyethyl group at position 6: This group is a common feature among carbapenems that provides broad resistance against many beta-lactamases.[1]

Furthermore, the specific side chain at the C-2 position contributes to its potent activity and stability. The carboxylate attached to the beta-lactam ring of this compound is stabilized by a salt bridge to K212 and a hydrogen bond with T213 in the active site of the OXA-1 beta-lactamase.[5] This unique interaction leads to a significant shift in the pyrroline ring of this compound after acylation, suggesting the adoption of the Δ1 tautomer, which may contribute to its inhibitory activity.[5]

A Comparative Look at Stability: this compound vs. Other Carbapenems

Quantitative data consistently demonstrates this compound's enhanced stability compared to other carbapenems, particularly imipenem. Studies have shown that for many beta-lactamases, this compound's hydrolysis is significantly slower.

Hydrolytic Stability Against Various Beta-Lactamase Classes

This compound exhibits notable stability against a wide array of beta-lactamases, including extended-spectrum beta-lactamases (ESBLs) and AmpC-type beta-lactamases.[6][7][8] While it can be hydrolyzed by metallo-beta-lactamases (MBLs) and some carbapenemases, its rate of hydrolysis is often considerably lower than that of imipenem.[2][6][7][8]

For instance, against the serine carbapenemases SME-3 and KPC-2, and the metallo-beta-lactamases IMP-1 and VIM-2, this compound hydrolysis was found to be 2- to 150-fold slower than imipenem hydrolysis.[6][7] However, the SPM-1 metallo-beta-lactamase has been shown to hydrolyze meropenem and this compound more rapidly than imipenem.[6][7]

Table 1: Comparative Hydrolysis Rates (kcat) of Carbapenems by Various Beta-Lactamases

| Beta-Lactamase | This compound (s⁻¹) | Imipenem (s⁻¹) | Meropenem (s⁻¹) | Reference |

| CTX-M-15 | <0.001 | 0.2 | <0.001 | [6] |

| TEM-26 | <0.001 | 0.002 | <0.001 | [6] |

| AmpC (P. aeruginosa) | Very low | Very low | Very low | [6] |

| KPC-2 | 0.03 | 4.5 | 0.05 | [6] |

| IMP-1 | 0.07 | 1.4 | 0.12 | [6] |

| VIM-2 | 0.04 | 1.1 | 0.07 | [6] |

| SPM-1 | 2.4 | 0.6 | 2.5 | [6] |

Note: "Very low" indicates that hydrolysis was too slow to determine a precise kcat value.

Potency Against Beta-Lactamase-Producing Bacteria

The enhanced stability of this compound translates to potent in vitro activity against a wide range of bacteria, including those producing ESBLs and AmpC beta-lactamases.

Table 2: Comparative Minimum Inhibitory Concentrations (MIC₉₀) of Carbapenems Against Beta-Lactamase-Producing Enterobacteriaceae

| Organism Group | This compound (µg/mL) | Imipenem (µg/mL) | Meropenem (µg/mL) | Reference |

| ESBL-producing Enterobacteriaceae | 0.12 | 0.5 | ≤0.5 | [9] |

| Ceftazidime-nonsusceptible Enterobacteriaceae | 0.12 | 2 | 0.12 | [10] |

Table 3: Comparative Minimum Inhibitory Concentrations (MIC₉₀) of Carbapenems Against Pseudomonas aeruginosa

| Organism Group | This compound (µg/mL) | Imipenem (µg/mL) | Meropenem (µg/mL) | Reference |

| All P. aeruginosa isolates | 2 | 8 | 2 | [9] |

| Imipenem-nonsusceptible P. aeruginosa | 8 | >4 | - | [9][10] |

Experimental Protocols for Assessing Beta-Lactamase Stability

Accurate determination of a carbapenem's stability against beta-lactamases relies on robust and standardized experimental protocols. The following sections detail the methodologies for two key assays.

Determination of Kinetic Parameters (kcat and Km)

The efficiency of beta-lactamase hydrolysis is quantified by the kinetic parameters kcat (the turnover number, representing the maximum number of substrate molecules converted to product per enzyme molecule per second) and Km (the Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax).

Methodology:

-

Enzyme Purification: Beta-lactamase enzymes are purified from bacterial strains known to produce them. Protein purity is assessed using methods like SDS-PAGE.

-

Spectrophotometric Assay: Initial rates of carbapenem hydrolysis are measured by monitoring the change in absorbance at a specific wavelength using a spectrophotometer. The reaction is typically carried out at a constant temperature (e.g., 25°C) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).[6]

-

Substrate and Enzyme Concentrations: A range of substrate (carbapenem) concentrations are incubated with a fixed concentration of the purified enzyme.

-

Data Analysis: The initial reaction velocities (V) are plotted against the substrate concentrations ([S]). The kinetic parameters, Km and Vmax (maximum reaction velocity), are then calculated by fitting the data to the Michaelis-Menten equation. The kcat value is determined from the equation Vmax = kcat * [E], where [E] is the enzyme concentration. The Hanes-Woolf plot ([S]/V vs. [S]) can also be used for determining Km and Vmax.[6]

-

Extinction Coefficients: Accurate extinction coefficients (Δε) for each carbapenem at the monitored wavelength are crucial for calculating the rate of hydrolysis. For example, the Δɛ297 for this compound is 11,460 M⁻¹ cm⁻¹.[6]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. It is a key measure of an antibiotic's potency.

Methodology (Broth Microdilution):

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilutions: The carbapenem is serially diluted in the broth medium in a microtiter plate.

-

Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

-

Incubation: The plate is incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 16-20 hours).

-

MIC Determination: The MIC is read as the lowest concentration of the carbapenem that shows no visible bacterial growth. This is typically determined by visual inspection or by using a plate reader. The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for this methodology.[11]

Visualizing the Molecular Interactions and Workflows

To better understand the complex interplay between this compound and beta-lactamases, as well as the experimental procedures used to study them, the following diagrams provide a visual representation.

Caption: General mechanism of this compound action and beta-lactamase resistance.

Caption: Workflow for determining this compound's stability against beta-lactamases.

Caption: Structural elements of this compound crucial for its beta-lactamase stability.

Conclusion

The molecular basis of this compound's stability against beta-lactamases is a testament to the power of targeted chemical modifications. Its unique structural features, particularly the 1-beta-methyl group and the specific C-2 side chain, provide a robust defense against enzymatic degradation. This inherent stability, supported by extensive quantitative and structural data, translates into potent antibacterial activity against a broad spectrum of pathogens, including those armed with formidable beta-lactamase resistance mechanisms. A thorough understanding of these molecular interactions and the experimental methodologies used to elucidate them is paramount for the continued development of novel and effective carbapenem antibiotics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Characteristics of this compound: a new broad-spectrum antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The 1.4 A crystal structure of the class D beta-lactamase OXA-1 complexed with this compound [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrolysis and Inhibition Profiles of β-Lactamases from Molecular Classes A to D with this compound, Imipenem, and Meropenem - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrolysis and inhibition profiles of beta-lactamases from molecular classes A to D with this compound, imipenem, and meropenem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Activity of this compound against extended-spectrum beta-lactamase-producing Enterobacteriaceae and Pseudomonas aeruginosa isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Synergistic Effect of this compound and Cefotaxime to Inhibit CTX-M-15 Type β-Lactamases: Biophysical and Microbiological Views [frontiersin.org]

An In-Depth Technical Guide to the Initial Crystallization Studies of Doripenem

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial crystallization studies of doripenem, a broad-spectrum carbapenem antibiotic. The document details the known crystalline forms of this compound, presents quantitative data in structured tables, outlines detailed experimental protocols for crystallization and characterization, and includes visualizations of the experimental workflow.

Introduction to this compound and its Crystalline Forms

This compound is a synthetic β-lactam antibiotic known for its activity against a wide range of Gram-positive and Gram-negative bacteria.[1] The solid-state properties of an active pharmaceutical ingredient (API) like this compound are critical for its stability, solubility, and bioavailability. Crystallization studies are therefore essential to identify and characterize the different solid forms of the drug.

This compound is known to exist in several crystalline forms, primarily as hydrates and an anhydrous form. The most commonly encountered form in pharmaceutical preparations is the monohydrate.[2] Research has also identified a dihydrate and a crystalline anhydrous form.[2] Additionally, a patent describes a "V-form crystal" which is a dihydrate with specific thermal properties.[3] Understanding the relationships between these forms and the conditions under which they are formed is crucial for drug manufacturing and formulation.

Physicochemical and Crystallographic Data

The following tables summarize the available quantitative data for the different known crystalline forms of this compound.

Table 1: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Moderately soluble[4], Approx. 3 mg/mL in PBS (pH 7.2)[5] | [4][5] |

| Methanol | Slightly soluble | [4] |

| Ethanol | Virtually insoluble | [4] |

| Dimethyl sulfoxide (DMSO) | Approx. 20 mg/mL[5], Approx. 60 mg/mL[6] | [5][6] |

| Dimethylformamide (DMF) | Soluble[4], Approx. 5 mg/mL[5] | [4][5] |

Table 2: Crystallographic Data for this compound Hydrates

| Parameter | This compound Monohydrate | This compound Dihydrate |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁ | P2₁ |

| a (Å) | 10.13 | 10.35 |

| b (Å) | 12.18 | 12.25 |

| c (Å) | 8.98 | 9.03 |

| β (°) | 107.5 | 108.1 |

| Volume (ų) | 1056 | 1086 |

| Molecules per unit cell (Z) | 2 | 2 |

| Source: Almar M. et al., J Pharm Sci, 2014 |

Note: The crystal structure of the anhydrous form has been reported to be in the monoclinic P2₁ space group with two crystallographically independent molecules, but detailed lattice parameters are not fully determined.[2]

Table 3: X-ray Powder Diffraction (XRPD) Data for this compound "V-form Crystal" (Dihydrate)

| Diffraction Angle (2θ) ± 0.1° |

| 6.46 |

| 15.27 |

| 16.41 |

| 17.49 |

| 20.72 |

| 23.05 |

| 25.38 |

| Source: WO2008006298A1 |

Table 4: Thermal Analysis Data for this compound Crystalline Forms

| Crystalline Form | Technique | Observed Events | Reference |

| This compound (unspecified) | TGA | Three mass loss steps at 128 °C, 178 °C, and 276 °C. | [7] |

| "V-form Crystal" (Dihydrate) | DSC | Endothermic peaks at 98-115 °C and 160-170 °C. Melting point at 175 ± 2 °C. | [3] |

| "IV-form Crystal" | DSC | Endothermic peak at 169.31 °C. Melting point at 174.38 °C. | [3] |

Experimental Protocols

This section provides detailed methodologies for the crystallization of this compound and its subsequent characterization.

Crystallization of this compound Monohydrate and Dihydrate

The following protocols are based on established methods for the crystallization of carbapenems and specific information available for this compound.

3.1.1 Cooling Crystallization

-

Dissolution: Dissolve this compound in a minimal amount of a suitable solvent (e.g., water, or an aqueous-organic mixture) at an elevated temperature (e.g., 40-60 °C) to achieve saturation or near-saturation.

-

Cooling: Gradually cool the solution to a lower temperature (e.g., 0-5 °C) at a controlled rate. The cooling rate can influence crystal size and morphology.

-

Maturation: Hold the resulting slurry at the lower temperature for a period (e.g., 2-24 hours) to allow for complete crystallization and equilibration.

-

Isolation: Isolate the crystals by filtration (e.g., using a Büchner funnel).

-

Washing: Wash the crystals with a small amount of a cold, anti-solvent (a solvent in which this compound is poorly soluble, such as ethanol or isopropanol) to remove residual mother liquor.

-

Drying: Dry the crystals under vacuum at a controlled temperature (e.g., 30-40 °C) to a constant weight.

3.1.2 Anti-Solvent Crystallization

-

Dissolution: Dissolve this compound in a good solvent (e.g., water, DMSO).

-

Addition of Anti-Solvent: Slowly add an anti-solvent (e.g., ethanol, isopropanol, acetonitrile) to the this compound solution with stirring. The addition rate should be controlled to manage the level of supersaturation.

-

Maturation: Stir the resulting suspension at a constant temperature for a period to allow for crystal growth and stabilization.

-

Isolation, Washing, and Drying: Follow steps 4-6 from the cooling crystallization protocol.

3.1.3 pH-Shift Crystallization of this compound Dihydrate to Monohydrate

This protocol is adapted from a patented process.

-

Suspension: Suspend crude this compound in water at a concentration of approximately 50-60 g/L at a temperature between 0 °C and 25 °C.

-

Dissolution: Adjust the pH of the suspension to approximately 10 by adding a base (e.g., 20% sodium hydroxide solution) to dissolve the this compound.

-

Filtration (Optional): Filter the solution through a micron filter to remove any undissolved particles.

-

Crystallization: Adjust the pH to approximately 5 by adding an acid (e.g., 10% hydrochloric acid) to induce crystallization of this compound dihydrate.

-

Maturation: Stir the resulting white solid suspension at around 20 °C for 2 hours, then cool to 3 °C and stir for an additional 2 hours.

-

Solvent Addition (Optional): Slowly add an organic solvent like isopropanol.

-

Isolation: Isolate the crystals by filtration.

-

Drying and Conversion: Dry the obtained dihydrate crystals at approximately 50 °C under vacuum to obtain the monohydrate form.

Characterization Methods

3.2.1 X-ray Powder Diffraction (XRPD)

-

Sample Preparation: Gently grind a small amount of the this compound crystal sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

-

Sample Mounting: Mount the powdered sample onto a sample holder (e.g., a zero-background silicon wafer or a standard cavity mount).

-

Instrument Setup:

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

-

Voltage and Current: Typically 40-45 kV and 40 mA.

-

Scan Range (2θ): A broad range, for example, 2° to 40°, is recommended to capture all characteristic peaks.

-

Step Size: A small step size, such as 0.02°, is used for good resolution.

-

Scan Speed/Time per Step: Adjust to obtain a good signal-to-noise ratio.

-

-

Data Collection: Collect the diffraction pattern.

-

Data Analysis: Analyze the resulting diffractogram to identify the 2θ positions and relative intensities of the diffraction peaks. Compare the experimental pattern with reference patterns of known this compound polymorphs.

3.2.2 Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound crystal sample into an aluminum DSC pan.

-

Pan Sealing: Hermetically seal the pan to prevent the loss of volatiles during heating, especially for hydrated forms. A pinhole in the lid may be used if the goal is to study dehydration events.

-

Instrument Setup:

-

Reference: An empty, sealed aluminum pan.

-

Purge Gas: Inert gas, typically nitrogen, at a flow rate of 20-50 mL/min.

-

Heating Rate: A standard heating rate of 10 °C/min is commonly used.

-

Temperature Program: Heat the sample from ambient temperature to a temperature above any expected thermal events (e.g., 25 °C to 200 °C).

-

-

Data Collection: Record the heat flow as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram to identify endothermic (melting, dehydration) and exothermic (crystallization, decomposition) events. Determine onset temperatures, peak temperatures, and enthalpy changes for each event.

3.2.3 Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound crystal sample into a TGA pan (e.g., ceramic or platinum).

-

Instrument Setup:

-

Purge Gas: Inert gas, typically nitrogen, at a defined flow rate.

-

Heating Rate: A controlled heating rate, such as 10 °C/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature where complete degradation is expected (e.g., 25 °C to 400 °C).

-

-

Data Collection: Continuously measure the sample weight as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve (weight percent versus temperature) to quantify mass loss events, such as the loss of water of hydration or solvent, and to determine the thermal stability and decomposition profile of the material.

Workflow and Process Visualization

The following diagrams illustrate the general workflow for the crystallization and characterization of this compound.

Caption: General workflow for this compound crystallization and characterization.

Caption: Relationship between this compound's crystalline forms.

This guide provides a foundational understanding of the initial crystallization studies of this compound. For further in-depth research and development, it is recommended to consult the primary literature cited and to perform detailed experimental work to optimize and validate crystallization processes for specific manufacturing and formulation requirements.

References

- 1. Characteristics of this compound: a new broad-spectrum antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal chemistry of the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2008006298A1 - Novel crystal form of this compound, preparation method and uses thereof - Google Patents [patents.google.com]

- 4. glpbio.com [glpbio.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. scielo.br [scielo.br]

solubility and stability of doripenem in aqueous solutions

An In-depth Technical Guide to the Solubility and Stability of Doripenem in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, focusing on its solubility and stability in aqueous solutions. This compound is a broad-spectrum carbapenem antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1] A thorough understanding of its solubility and stability is critical for the development of safe and effective parenteral dosage forms, as well as for guiding appropriate preparation, storage, and administration in a clinical setting.

Solubility Profile

This compound is described as a white to slightly-yellowish off-white crystalline powder.[1][2] Its solubility is a key parameter for its formulation as an intravenous infusion. While generally characterized as moderately soluble in water, specific reported values vary.

Data Presentation: Solubility of this compound

The following table summarizes the reported solubility of this compound in various solvents.

| Solvent | Solubility | Source(s) |

| Water | 3.13 mg/mL | [3][4] |

| Water | 26 mg/mL | [5] |

| Methanol | Slightly soluble | [1] |

| Ethanol | Virtually insoluble | [1] |

| N,N-dimethylformamide | Soluble | [1] |

| DMSO | 36 mg/mL (82.09 mM) | [5] |

Note: The discrepancy in reported aqueous solubility values may be attributable to differences in experimental conditions such as temperature, pH, and the specific solid-state form of the this compound used (e.g., monohydrate).[1]

Stability in Aqueous Solutions

The stability of this compound is influenced by several factors, including the composition of the infusion solution, temperature, concentration, and pH. The primary degradation pathway involves the hydrolysis of the β-lactam ring, which renders the molecule microbiologically inactive.[3][6]

Influence of Infusion Fluid, Concentration, and Temperature

This compound exhibits greater stability in aqueous solution compared to earlier carbapenems, which allows for administration via extended infusions over four hours or more.[7] Its stability is generally better in 0.9% sodium chloride (normal saline) than in 5% dextrose solutions. Stability decreases as temperature and concentration increase.[8][9]

Data Presentation: Stability of this compound in Intravenous Infusion Solutions

The following table outlines the stability of this compound, defined as the time to retain at least 90% of the initial concentration.

| Infusion Fluid | Concentration | Storage Condition | Stability Time | Source(s) |

| 0.9% Sodium Chloride | 5 mg/mL | Room Temperature (~25°C) | 12 hours | [10][11][12][13] |

| 0.9% Sodium Chloride | 10 mg/mL | Room Temperature (25°C) | 24 hours | [8] |

| 0.9% Sodium Chloride | 5 mg/mL | Refrigerated (2-8°C) | 72 hours | [12][13] |

| 0.9% Sodium Chloride | 5 mg/mL | Refrigerated (4°C) | At least 10 days | [8] |

| 0.9% Sodium Chloride | 10 mg/mL | Refrigerated (4°C) | At least 7 days | [8] |

| 5% Dextrose | 5 mg/mL | Room Temperature (~25°C) | 4 hours | [10][12][13] |

| 5% Dextrose | 10 mg/mL | Room Temperature (25°C) | 16 hours | [8] |

| 5% Dextrose | 5 mg/mL | Refrigerated (2-8°C) | 24 hours | [12][13] |

| 5% Dextrose | 5 mg/mL | Refrigerated (4°C) | At least 10 days | [8] |

| 5% Dextrose | 10 mg/mL | Refrigerated (4°C) | At least 7 days | [8] |

Influence of pH and Degradation Kinetics

Like other β-lactam antibiotics, this compound's stability is highly pH-dependent. It undergoes degradation under acidic, basic, oxidative, and thermal stress conditions.[14][15] Kinetic studies show a pH-rate profile where degradation is catalyzed by both hydrogen and hydroxide ions, with the point of maximum stability typically occurring in the weakly acidic pH range of 4.5 to 5.5, which is the pH range of the infusion solution.[12][16]

Forced degradation studies have shown that thermal degradation follows first-order kinetics, while oxidative degradation follows second-order kinetics.[6] The primary degradation mechanism is the hydrolytic cleavage of the β-lactam ring.[6]

Caption: Primary degradation pathway of this compound in aqueous solution.

Experimental Protocols

The evaluation of this compound stability is predominantly conducted using stability-indicating high-performance liquid chromatography (HPLC) methods.

Protocol: Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is essential for separating the intact this compound from its degradation products.[14]

-

Chromatographic System : A standard HPLC system equipped with a UV detector.

-

Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14][17]

-

Mobile Phase : An isocratic mobile phase is commonly used. A typical composition is a mixture of an aqueous buffer and an organic modifier. For example, a mixture of 0.012 M aqueous ammonium acetate (pH adjusted to 6.73) and acetonitrile in a ratio of 85:15 (v/v).[14][17]

-

Detection : UV detection at a wavelength of approximately 295 nm or 300 nm.[9][14][17]

-

Temperature : Analyses are usually performed at ambient temperature (e.g., 25°C).[9][15]

-

Quantification : The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated from solutions of known concentrations.[14][15]

Caption: General experimental workflow for HPLC analysis of this compound.

Protocol: Forced Degradation Study

Forced degradation (stress testing) is performed to demonstrate the specificity of the analytical method and to understand the degradation pathways of the drug.

-

Acid Hydrolysis : A solution of this compound is treated with an acid (e.g., 0.1 N HCl) and heated (e.g., at 50°C for 30 minutes). The solution is then cooled, neutralized, and diluted for HPLC analysis.[14]

-

Base Hydrolysis : A solution of this compound is treated with a base (e.g., 0.1 N NaOH) at room temperature for a short period (e.g., 10 minutes). The reaction is then neutralized and the solution is prepared for HPLC analysis.[14]

-

Oxidative Degradation : A this compound solution is exposed to an oxidizing agent, such as 3% or 30% hydrogen peroxide (H₂O₂), at room temperature. Samples are taken at specific time points for analysis.[14][17]

-

Thermal Degradation : A solution of this compound is heated (e.g., at 45°C) for an extended period (e.g., 48 hours) to assess the impact of heat on stability.[14] Solid drug powder may also be exposed to dry heat (e.g., 60°C for several days).[18]

-

Photodegradation : A this compound solution is exposed to UV light to evaluate its photosensitivity.[14]

Caption: Workflow for a typical forced degradation study of this compound.

Conclusion

This compound is moderately soluble in water, with its stability in aqueous solutions being a critical consideration for its clinical use. It demonstrates superior stability compared to older carbapenems, particularly in 0.9% sodium chloride injection, making it suitable for extended intravenous infusions.[7][11] Stability is dependent on the diluent, storage temperature, and pH, with degradation primarily occurring via hydrolysis of the β-lactam ring. The provided data and protocols serve as a valuable resource for formulation scientists and clinicians, ensuring the safe and effective handling and administration of this compound.

References

- 1. glpbio.com [glpbio.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Stability of this compound in reconstituted solution - thermal and oxidative decomposition kinetics and degradation products by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Stability of this compound in polyvinyl chloride bags and elastomeric pumps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Influence of Concentration and Temperature on Stability of Imipenem Focused on Solutions for Extended Infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stability of this compound in vitro in representative infusion solutions and infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. drugs.com [drugs.com]

- 13. globalrph.com [globalrph.com]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. akjournals.com [akjournals.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. tsijournals.com [tsijournals.com]

Doripenem's Impact on Bacterial Cell Wall Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doripenem is a broad-spectrum carbapenem antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1] This technical guide provides an in-depth analysis of the molecular mechanism of this compound, with a specific focus on its interaction with penicillin-binding proteins (PBPs), the key enzymes in peptidoglycan biosynthesis.[2] This document summarizes quantitative data on this compound's PBP affinity, details the experimental protocols for these measurements, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Introduction: The Bacterial Cell Wall as an Antibiotic Target

The bacterial cell wall is a vital structure that maintains cell shape and protects against osmotic lysis. Its primary component is peptidoglycan, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains. The final steps of peptidoglycan synthesis, specifically the transpeptidation and transglycosylation reactions, are catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).[2] By inhibiting these essential enzymes, β-lactam antibiotics like this compound disrupt the integrity of the cell wall, leading to cell death.[3]

Mechanism of Action: this compound's High Affinity for Penicillin-Binding Proteins

Like other β-lactam antibiotics, this compound's bactericidal action is primarily due to the inhibition of PBPs, which are responsible for the cross-linking of peptidoglycan during cell wall synthesis.[4] this compound exhibits a high affinity for multiple essential PBPs in both Gram-positive and Gram-negative bacteria.[2][3] This broad-spectrum activity is a key characteristic of this compound.[5][6]

In Escherichia coli, this compound shows a particularly high affinity for PBP 2, which is involved in maintaining the cell's rod shape.[4][5] Inhibition of PBP 2 leads to the formation of spherical cells.[5] In Pseudomonas aeruginosa, this compound demonstrates high affinity for both PBP 2 and PBP 3.[5][6] Inhibition of PBP 3 is associated with the formation of filamentous cells.[5] This multi-target profile contributes to this compound's potent activity against this often-resistant pathogen.[5] In Staphylococcus aureus, this compound has a marked affinity for PBP 1.[3]

The binding of this compound to the active site of PBPs forms a stable covalent acyl-enzyme complex, effectively inactivating the enzyme and halting peptidoglycan synthesis.[7] This disruption of cell wall maintenance ultimately leads to cell lysis and bacterial death.[8]

Quantitative Analysis of this compound-PBP Interactions

The affinity of this compound for various PBPs is quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the PBP activity. The following tables summarize the IC50 values of this compound and comparator β-lactams against PBPs from E. coli and P. aeruginosa.

Table 1: IC50 Values (μg/mL) of this compound and Comparator β-Lactams against Escherichia coli MC4100 PBPs [5]

| PBP | This compound | Imipenem | Meropenem | Ceftazidime | Aztreonam |

| 1a | 1.2 | 0.5 | 1.7 | 1.1 | >8 |

| 1b | 4.0 | 0.4 | 1.3 | 0.8 | >8 |

| 2 | 0.008 | 0.008 | 0.008 | 8.0 | >8 |

| 3 | >8 | >8 | 0.6 | 0.07 | 0.07 |

| 4 | 0.02 | 0.02 | 0.02 | >8 | >8 |

| 5 | 1.0 | 0.4 | 1.0 | >8 | >8 |

| 6 | 4.0 | 0.4 | 1.0 | >8 | >8 |

Table 2: IC50 Values (μg/mL) of this compound and Comparator β-Lactams against Pseudomonas aeruginosa PAO1 and ATCC 27853 PBPs [5]

| PBP | This compound | Imipenem | Meropenem | Ceftazidime | Aztreonam |

| 1a | 0.2-0.3 | 0.1 | 0.2-0.3 | 0.2-0.3 | >8 |

| 1b | 0.8 | 0.1 | 0.8 | 0.8 | >8 |

| 2 | ≤0.3 | ≤0.3 | ≤0.3 | >8 | >8 |

| 3 | ≤0.3 | ≤0.3 | ≤0.3 | 0.1 | ≤0.03 |

| 4 | ≤0.3 | ≤0.3 | ≤0.3 | >8 | >8 |

Experimental Protocols

Determination of PBP Binding Affinity (IC50)

The following protocol is a generalized methodology for determining the IC50 of β-lactams for bacterial PBPs, based on competitive binding assays.

Objective: To determine the concentration of a β-lactam antibiotic required to inhibit 50% of the binding of a fluorescently labeled penicillin derivative (e.g., Bocillin FL) to the PBPs.

Materials:

-

Bacterial strains (e.g., E. coli MC4100, P. aeruginosa PAO1)

-

Growth medium (e.g., Nutrient Broth, Mueller-Hinton Broth)

-

This compound and other β-lactam antibiotics

-

Bocillin FL (fluorescent penicillin V)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Ultracentrifuge

-

SDS-PAGE apparatus

-

Fluorescence imager (e.g., LumiImager)

-

Quantification software (e.g., Quantity One)

Procedure:

-

Bacterial Culture and Membrane Preparation:

-

Grow bacterial cultures to the early logarithmic phase.

-

Harvest cells by centrifugation.

-

Wash the cell pellet with PBS.

-

Resuspend cells in lysis buffer and disrupt them (e.g., by sonication).

-

Isolate the cell membranes containing the PBPs by ultracentrifugation.

-

Resuspend the membrane pellet in a suitable buffer.

-

-

Competitive PBP Binding Assay:

-

Prepare serial dilutions of the test β-lactam antibiotic (e.g., this compound).

-

In separate tubes, incubate a fixed amount of the membrane preparation with the different concentrations of the test antibiotic for a specified time to allow for binding to the PBPs.

-

Add a constant, saturating concentration of Bocillin FL to each tube and incubate to label the PBPs that are not bound by the test antibiotic.

-

Stop the reaction by adding an excess of unlabeled penicillin G.

-

-

Detection and Quantification:

-

Separate the PBP-Bocillin FL complexes by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence imager.

-

Quantify the fluorescence intensity of each PBP band using appropriate software.

-

Calculate the percentage of inhibition for each concentration of the test antibiotic relative to a control sample with no antibiotic.

-

Determine the IC50 value by plotting the percentage of inhibition against the antibiotic concentration and fitting the data to a dose-response curve.

-

Cell Morphology Assay

Objective: To observe the morphological changes in bacterial cells upon exposure to this compound.

Procedure:

-

Grow bacterial cultures to the early logarithmic phase.

-

Add this compound at a concentration equivalent to the minimum inhibitory concentration (MIC).

-

Incubate the cultures and take samples at regular intervals (e.g., every 30 minutes).

-

Examine the cell morphology of each sample using phase-contrast microscopy at high magnification (e.g., 1000x).

-

Record the observed changes, such as the formation of spherical cells or filaments.[5]

Visualizing the Mechanism and Workflow

Bacterial Cell Wall Synthesis and Inhibition by this compound

Caption: this compound inhibits PBPs, blocking the final transpeptidation step of peptidoglycan synthesis.

Experimental Workflow for PBP Affinity Determination

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Characteristics of this compound: a new broad-spectrum antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Affinity of this compound and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Affinity of this compound and comparators to penicillin-binding proteins in Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound (Doribax): the newest addition to the carbapenems - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Preparation and Use of Doripenem Solutions in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doripenem is a broad-spectrum carbapenem antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2][3] Its stability against most beta-lactamases makes it a valuable tool for in vitro and in vivo research.[1][4] Like other β-lactam antibiotics, this compound's mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1][5][6] Proper preparation of this compound solutions is critical to ensure accurate and reproducible results in laboratory experiments such as antimicrobial susceptibility testing, mechanism of action studies, and preclinical evaluations.

Physicochemical Properties

This compound is typically supplied as a sterile, white to slightly-yellowish crystalline powder.[4][7] Its chemical structure includes a 1-β-methyl group, which confers resistance to hydrolysis by human renal dehydropeptidase-I, and a trans-alpha-1-hydroxyethyl group that provides stability against many β-lactamases.[1][6]

| Property | Description | Citations |

| Appearance | White to slightly-yellowish, off-white crystalline powder | [4][7] |

| Molecular Formula | C15H24N4O6S2·H2O (Monohydrate) | [8][9] |

| Molecular Weight | 438.52 g/mol (Monohydrate) | [8][9] |

| Solution Appearance | Ranges from clear, colorless to clear, slightly yellow. Color variations within this range do not affect potency. | [7][10] |

| Solution pH | 4.5 to 5.5 in infusion solutions | [7] |

Solubility Data

This compound exhibits moderate solubility in water and is soluble in select organic solvents.[4] For laboratory use, stock solutions are typically prepared in water, 0.9% sodium chloride, Dimethyl Sulfoxide (DMSO), or N,N-dimethylformamide.[4][7][11][12]

| Solvent | Solubility / Recommended Concentration | Citations |

| Water | Moderately soluble; 5 mg/mL (can be warmed); 26 mg/mL | [4][8] |

| 0.9% Sodium Chloride (Saline) | Used as a primary diluent for infusions | [7][13] |

| 5% Dextrose in Water (D5W) | Used as a primary diluent for infusions | [7][13] |

| Dimethyl Sulfoxide (DMSO) | Soluble up to 75 mM; ~20 mg/mL to 88 mg/mL | [8][9][12] |

| N,N-dimethylformamide (DMF) | Soluble; ~5 mg/mL | [4][12] |

| Methanol | Slightly soluble | [4] |

| Ethanol | Virtually insoluble | [4][8] |

| PBS (pH 7.2) | Approximately 3 mg/mL | [12] |

Experimental Protocols

Protocol for Preparation of Aqueous Stock Solution (e.g., 50 mg/mL)

This protocol is based on the reconstitution of this compound for injection vials.

Materials:

-

This compound powder (e.g., 500 mg vial)

-

Sterile water for injection or 0.9% sodium chloride (normal saline)

-

Sterile syringes and needles (e.g., 21 gauge)

-

Vortex mixer or shaker

-

Sterile microcentrifuge tubes or vials for aliquots

Procedure:

-

Aseptically add 10 mL of sterile water for injection or 0.9% sodium chloride to a vial containing 500 mg of this compound powder.[7][10][13]

-

Gently shake or vortex the vial to form a suspension.[7][13] The resulting concentration will be approximately 50 mg/mL.

-

Caution: This constituted suspension is not for direct injection or immediate use in most assays and must be further diluted.[7][13]

-

The initial suspension may be held for up to 1 hour at room temperature before further dilution.[7][10][14]

-

For long-term storage, it is recommended to prepare fresh solutions before use, as stability data for frozen concentrated stocks is limited.

Protocol for Preparation of DMSO Stock Solution (e.g., 10 mM)

Materials:

-

This compound powder

-

Anhydrous, sterile-filtered DMSO

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Weigh the required amount of this compound powder in a sterile tube.

-

To prepare a 10 mM stock solution, add 0.228 mL of DMSO for each milligram of this compound monohydrate (MW 438.52).[9]

-

Vortex the tube thoroughly until the powder is completely dissolved. Briefly centrifuge the vial to ensure maximum sample recovery.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store DMSO stock solutions at -20°C or -80°C.

Protocol for Preparation of Working Solutions for MIC Testing

Working solutions are prepared by diluting the stock solution in a suitable bacteriological broth (e.g., Mueller-Hinton Broth).

Procedure:

-

Thaw an aliquot of the this compound stock solution (aqueous or DMSO).

-

Perform serial dilutions in the appropriate sterile broth to achieve the desired final concentrations for the assay. For example, to test a concentration range of 0.015 to 16 µg/mL, prepare intermediate solutions that, when added to the assay plate, will result in these final concentrations.

-

Ensure the final concentration of DMSO in the assay does not exceed a level that would affect bacterial growth (typically <1%).

Stability and Storage of this compound Solutions

The stability of this compound is dependent on the solvent, concentration, and storage temperature. This compound solutions should not be frozen.[7][13]

| Solution Type | Solvent | Concentration | Storage Condition | Stability Time | Citations |

| Constituted Suspension | Sterile Water or 0.9% Saline | 50 mg/mL | Room Temperature (<30°C) | Up to 1 hour | [7][10][14] |

| Diluted Infusion Solution | 0.9% Sodium Chloride (Saline) | ~4.5-5 mg/mL | Room Temperature (~25°C) | 12 hours | [10][15][16] |

| Diluted Infusion Solution | 0.9% Sodium Chloride (Saline) | ~4.5-5 mg/mL | Refrigerated (2-8°C) | 72 hours | [10][15][16] |

| Diluted Infusion Solution | 5% Dextrose (D5W) | ~4.5-5 mg/mL | Room Temperature (~25°C) | 4 hours | [10][15][16] |

| Diluted Infusion Solution | 5% Dextrose (D5W) | ~4.5-5 mg/mL | Refrigerated (2-8°C) | 24-48 hours | [10][15][16] |

| Stock Solution in DMSO | DMSO | Varies | -20°C | Up to 6 months | [9] |

| Stock Solution in DMSO | DMSO | Varies | -80°C | Up to 1 year | [8] |

Application Example: Broth Microdilution MIC Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial isolate, following general CLSI guidelines.[3]

Workflow:

-

Prepare Inoculum: Culture bacteria on an appropriate agar medium. Suspend isolated colonies in saline or broth to match a 0.5 McFarland turbidity standard. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.

-

Prepare this compound Dilutions: In a 96-well microtiter plate, perform 2-fold serial dilutions of a this compound working solution in MHB to obtain a range of concentrations (e.g., 64 µg/mL down to 0.06 µg/mL).

-

Inoculate Plate: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

-

Incubate: Incubate the plate at 35-37°C for 16-20 hours under ambient atmospheric conditions.

-

Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Visualizations

Experimental Workflow for Solution Preparation

Caption: Workflow for preparing aqueous and DMSO stock solutions of this compound.

Mechanism of Action of this compound

Caption: this compound inhibits bacterial cell wall synthesis by inactivating PBPs.

References

- 1. Characteristics of this compound: a new broad-spectrum antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound a new broad-spectrum carbapenem antibiotic | PPT [slideshare.net]

- 3. In Vitro Activity of this compound, a Carbapenem for the Treatment of Challenging Infections Caused by Gram-Negative Bacteria, against Recent Clinical Isolates from the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Pharmaceutical Insights: this compound's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Doribax (this compound for Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 8. selleckchem.com [selleckchem.com]

- 9. cellagentech.com [cellagentech.com]

- 10. globalrph.com [globalrph.com]

- 11. Method Development for Determination of this compound in Human Plasma via Capillary Electrophoresis Coupled with Field-Enhanced Sample Stacking and Sweeping - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. globalrph.com [globalrph.com]

- 14. ec.europa.eu [ec.europa.eu]

- 15. researchgate.net [researchgate.net]

- 16. Stability of this compound in vitro in representative infusion solutions and infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Doripenem in Experimental Models of Sepsis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of doripenem, a broad-spectrum carbapenem antibiotic, in preclinical experimental models of sepsis. The protocols detailed below are designed to offer a standardized framework for investigating the efficacy and immunomodulatory effects of this compound in established murine models of sepsis, including Cecal Ligation and Puncture (CLP) and Lipopolysaccharide (LPS) induced endotoxemia.

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. Experimental animal models are crucial for understanding the pathophysiology of sepsis and for the development of new therapeutic interventions. This compound's potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria makes it a relevant candidate for the treatment of sepsis.[1][2] These protocols and notes are intended to facilitate the study of this compound's impact on key sepsis outcomes, including survival, bacterial clearance, and the host inflammatory response.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to and inactivates essential penicillin-binding proteins (PBPs), leading to the disruption of peptidoglycan synthesis and subsequent bacterial cell death. This compound has a high affinity for multiple PBP types across a broad spectrum of pathogens.

Signaling Pathway of Bacterial Recognition and Inflammatory Response in Sepsis

References

Application Notes and Protocols for Doripenem Administration in Murine Infection Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of doripenem, a broad-spectrum carbapenem antibiotic, in various murine infection models. The included protocols and data summaries are intended to guide researchers in designing and executing preclinical efficacy studies.

Quantitative Data Summary

The following tables summarize the efficacy of this compound in different murine infection models as reported in the scientific literature.

Table 1: Efficacy of this compound in Murine Systemic Infection Models

| Bacterial Strain | Infection Model | Administration Route | Dose (mg/kg/day) | Efficacy Metric | Result | Reference |

| E. coli (Wild-type) | Lethal Systemic Infection | Subcutaneous | 3.5 | ED50 | 50% survival | [1] |

| E. coli (TEM-1) | Lethal Systemic Infection | Subcutaneous | 2.4 | ED50 | 50% survival | [1] |

| E. coli (ACT-1) | Lethal Systemic Infection | Subcutaneous | 1.0 | ED50 | 50% survival | [1] |

| P. aeruginosa (OC4351) | Lethal Systemic Infection | Subcutaneous | 1.5 | ED50 | 50% survival | [2] |

| P. aeruginosa (OC4352) | Lethal Systemic Infection | Subcutaneous | 1.1 | ED50 | 50% survival | [2] |

| P. aeruginosa (OC4354) | Lethal Systemic Infection | Subcutaneous | 1.1 | ED50 | 50% survival | [2] |

Table 2: Efficacy of this compound in Murine Respiratory Infection Models

| Bacterial Strain | Infection Model | Administration Route | Dose (mg/kg/day) | Efficacy Metric | Result | Reference |

| P. aeruginosa | Chronic Respiratory Tract Infection | Not Specified | Not Specified | Bacterial Load | 2.01 ± 0.69 log₁₀ CFU/lung | [3] |

| K. pneumoniae (TEM-26) | Lethal Lower Respiratory Infection | Subcutaneous | 250 (day 0), 200 (days 1-2) | Bacterial Load | -3.60 Δ log CFU from untreated controls at 168h | [4] |

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Administration Route | Dose (mg/kg) | Reference |

| Half-life (t½) | 17.7 minutes | Not Specified | Not Specified | [5] |

| Mean AUC₀₋∞ | 14.1 µg·h/mL | Intravenous | 20 | [6][7] |

| Serum Protein Binding | 25.2% | Not Applicable | Not Applicable | [6][7] |

Experimental Protocols

The following are detailed protocols for establishing murine infection models and administering this compound for efficacy testing.

Murine Systemic Infection Model (Peritonitis/Sepsis)

This protocol is adapted from methodologies used to assess the efficacy of this compound against systemic infections caused by E. coli and P. aeruginosa.[1][2]

Materials:

-

This compound for injection

-

Sterile 0.9% saline

-

Bacterial culture (e.g., E. coli, P. aeruginosa) grown to mid-log phase

-

Gastric mucin (optional, to enhance virulence)

-

6-week old female Swiss-Webster or C3H-HeJ mice

-

Syringes and needles for injection

-

Animal housing and monitoring equipment

Protocol:

-

Animal Acclimatization: Acclimate mice for at least 3 days prior to the experiment with free access to food and water.

-

Inoculum Preparation:

-

Culture the desired bacterial strain in appropriate broth overnight at 37°C.

-

Dilute the overnight culture in fresh broth and grow to mid-logarithmic phase.

-

Harvest bacteria by centrifugation, wash with sterile saline, and resuspend to the desired concentration (CFU/mL). The final concentration should be determined in pilot studies to establish a lethal dose.

-

The bacterial suspension may be mixed with an equal volume of 5% (w/v) gastric mucin to enhance infectivity.

-

-

Infection Induction:

-

Inject each mouse intraperitoneally (IP) with 0.5 mL of the prepared bacterial inoculum.

-

-

This compound Preparation and Administration:

-

Reconstitute this compound for injection with sterile saline to the desired stock concentration.

-

Further dilute the stock solution with sterile saline to the final dosing concentration.

-

Administer the prepared this compound solution subcutaneously (SC) at 1 and 3 hours post-infection. The volume of injection should be based on the animal's body weight.

-

-

Monitoring and Endpoints:

-

Monitor the mice for signs of distress and mortality for at least 3 days (up to 72 hours).

-

The primary endpoint is typically survival, from which the 50% effective dose (ED₅₀) can be calculated.

-

Murine Chronic Respiratory Tract Infection Model

This protocol is based on a model used to evaluate this compound's efficacy against P. aeruginosa lung infections.[3]

Materials:

-

This compound for injection

-

Sterile 0.9% saline

-

P. aeruginosa embedded in agar beads

-

Anesthesia (e.g., isoflurane)

-

Intratracheal administration device

-

Mice (specific pathogen-free)

-

Euthanasia supplies

-

Equipment for lung homogenization and bacterial enumeration

Protocol:

-

Animal Acclimatization: House mice in specific pathogen-free conditions and allow for acclimatization.

-

Inoculum Preparation:

-

Prepare agar beads containing a known concentration of P. aeruginosa. This method helps to establish a chronic, localized infection in the lungs.

-

-

Infection Induction:

-

Anesthetize the mice.

-

Intratracheally instill the agar bead suspension into the lungs of the mice.

-

-

This compound Administration:

-

Begin this compound treatment at a predetermined time point after infection establishment.

-

The route and frequency of administration should be based on the pharmacokinetic profile of this compound in mice to mimic human exposure if desired.

-

-

Endpoint Assessment:

-

At the end of the treatment period, euthanize the mice.

-

Aseptically remove the lungs.

-